tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631619
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13631619

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1
Standard InChI Key SKINRGFCIHWNLH-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC
SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC

Introduction

Structural and Physicochemical Properties

The molecular architecture of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate combines a pyrrolidine core with orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection for the secondary amine, while the methoxymethylcarbamoyl group at C2 introduces a polar, hydrogen-bonding motif. Key physicochemical parameters include a density of 1.106 g/cm³ and a boiling point of approximately 343.8°C at 760 mmHg, as extrapolated from structurally analogous piperidine derivatives .

The compound’s solubility profile is critical for laboratory handling. It dissolves readily in dichloromethane and ethanol, facilitating its use in solution-phase reactions . Spectroscopic characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its stereochemical purity, with the (S)-configuration at C2 verified by optical rotation data.

Synthetic Pathways and Optimization

Synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically proceeds through a multi-step sequence:

  • Pyrrolidine Functionalization: Starting from L-proline or a related chiral precursor, the amine group is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions.

  • Carbamoylation at C2: The secondary alcohol at C2 is oxidized to a ketone, followed by reductive amination with methoxymethylamine to install the methoxymethylcarbamoyl group .

  • Deprotection and Purification: Acidic removal of the Boc group (if required) and subsequent chromatography yield the final product with >95% purity .

Optimization challenges include minimizing racemization at C2 during carbamoylation. Studies on analogous compounds demonstrate that low-temperature (−78°C) reaction conditions and non-polar solvents (e.g., toluene) preserve stereochemical integrity .

Applications in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in drug discovery, particularly for protease inhibitors and kinase modulators. Its dual functionality enables divergent synthetic routes:

  • Boc Group Utility: The Boc-protected amine allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent alkylation or acylation at the pyrrolidine nitrogen.

  • Carbamoyl Reactivity: The methoxymethylcarbamoyl moiety participates in nucleophilic acyl substitutions, forming amide or urea linkages with pharmacophores .

Notably, fluorinated analogs (e.g., (2S,4R)-4-fluoro derivatives) exhibit enhanced binding to serine proteases due to fluorine’s electronegativity, highlighting the scaffold’s adaptability .

Hazard CategoryPrecautionary Actions
Skin/Irritation (H315)Wear nitrile gloves and lab coats
Eye Damage (H319)Use safety goggles in ventilated areas
Respiratory (H335)Employ fume hoods for powder handling

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under inert gas to prevent hydrolysis of the carbamate group .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related structures:

CompoundCAS NumberKey Structural DifferenceBiological Relevance
(2S,4R)-4-Fluoro analog1232835-03-8Fluorine at C4Enhanced protease inhibition
Piperidine variant203056-27-3Six-membered ringAltered pharmacokinetics
Azetidine derivative327604-82-0Four-membered ringIncreased ring strain

The pyrrolidine core balances ring strain and conformational flexibility, making it superior to azetidine derivatives in target engagement .

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